molecular formula C9H13FN2O2S2 B10923818 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B10923818
M. Wt: 264.3 g/mol
InChI Key: PSKMTVDKUFNSMC-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine is a chemical compound that features a piperazine ring substituted with a sulfonyl group attached to a fluorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine typically involves the following steps:

    Formation of the Fluorinated Thiophene: The fluorinated thiophene can be synthesized through halogenation reactions, where thiophene is treated with fluorinating agents under controlled conditions.

    Sulfonylation: The fluorinated thiophene is then subjected to sulfonylation using sulfonyl chloride derivatives in the presence of a base such as pyridine or triethylamine.

    Piperazine Substitution: The sulfonylated fluorinated thiophene is reacted with 4-methylpiperazine under suitable conditions, often involving a solvent like dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group and fluorinated thiophene ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)sulfonyl]-4-methylpiperazine
  • 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-methylpiperazine
  • 1-[(5-Methylthiophen-2-yl)sulfonyl]-4-methylpiperazine

Comparison: 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions. Compared to its brominated, chlorinated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C9H13FN2O2S2

Molecular Weight

264.3 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C9H13FN2O2S2/c1-11-4-6-12(7-5-11)16(13,14)9-3-2-8(10)15-9/h2-3H,4-7H2,1H3

InChI Key

PSKMTVDKUFNSMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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